molecular formula C8H14OS2 B12526281 O-(1-Methylcyclohexyl) hydrogen carbonodithioate CAS No. 737697-72-2

O-(1-Methylcyclohexyl) hydrogen carbonodithioate

Cat. No.: B12526281
CAS No.: 737697-72-2
M. Wt: 190.3 g/mol
InChI Key: QVLOFUJDZQVSSS-UHFFFAOYSA-N
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Description

O-(1-Methylcyclohexyl) hydrogen carbonodithioate is an organic compound with the molecular formula C8H14OS2. It belongs to the class of carbonodithioates, which are esters of carbonodithioic acid. This compound is characterized by the presence of a 1-methylcyclohexyl group attached to the oxygen atom of the carbonodithioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-Methylcyclohexyl) hydrogen carbonodithioate typically involves the reaction of carbonodithioic acid with 1-methylcyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Carbonodithioic acid+1-MethylcyclohexanolO-(1-Methylcyclohexyl) hydrogen carbonodithioate+Water\text{Carbonodithioic acid} + \text{1-Methylcyclohexanol} \rightarrow \text{this compound} + \text{Water} Carbonodithioic acid+1-Methylcyclohexanol→O-(1-Methylcyclohexyl) hydrogen carbonodithioate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency, often involving distillation or recrystallization steps to purify the final product.

Chemical Reactions Analysis

Types of Reactions

O-(1-Methylcyclohexyl) hydrogen carbonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonodithioate moiety to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted carbonodithioates.

Scientific Research Applications

O-(1-Methylcyclohexyl) hydrogen carbonodithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of O-(1-Methylcyclohexyl) hydrogen carbonodithioate involves its interaction with molecular targets through its carbonodithioate moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • O-ethyl S-(1-phenylethyl) carbonodithioate
  • O-isopropyl hydrogen carbonodithioate
  • O-butyl hydrogen carbonodithioate

Uniqueness

O-(1-Methylcyclohexyl) hydrogen carbonodithioate is unique due to its specific structural features, such as the 1-methylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other carbonodithioates may not be suitable.

Properties

CAS No.

737697-72-2

Molecular Formula

C8H14OS2

Molecular Weight

190.3 g/mol

IUPAC Name

(1-methylcyclohexyl)oxymethanedithioic acid

InChI

InChI=1S/C8H14OS2/c1-8(9-7(10)11)5-3-2-4-6-8/h2-6H2,1H3,(H,10,11)

InChI Key

QVLOFUJDZQVSSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)OC(=S)S

Origin of Product

United States

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